N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine
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Overview
Description
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine is a complex organic compound featuring a 1,3-benzodioxole moiety, a tetrahydropyran ring, and a cyclopropyl group. Compounds containing the 1,3-benzodioxole ring system are known for their diverse biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine typically involves multiple steps:
Starting Material: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile.
Condensation: This compound is condensed with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C to form 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile.
Reduction: The nitrile group is then reduced using lithium tetrahydridoaluminate to yield [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine.
Final Steps: This intermediate reacts with aryloxymethyloxiranes to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile or carbonyl groups to amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit certain enzymes or activate specific receptors, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(pyrrolidin-1-yl)acetamide hydrochloride: Similar structure with a pyrrolidinyl group.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the 1,3-benzodioxole moiety and exhibits anticancer activity
Uniqueness
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine is unique due to its combination of the 1,3-benzodioxole ring, tetrahydropyran ring, and cyclopropyl group, which confer distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds .
Properties
IUPAC Name |
N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-21-11-16(14-2-3-14)20-12-19(6-8-22-9-7-19)15-4-5-17-18(10-15)24-13-23-17/h4-5,10,14,16,20H,2-3,6-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCBHRFBABEFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NCC2(CCOCC2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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